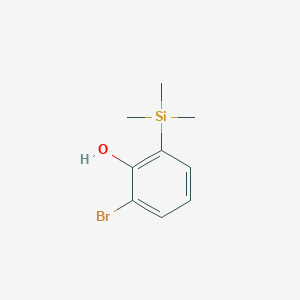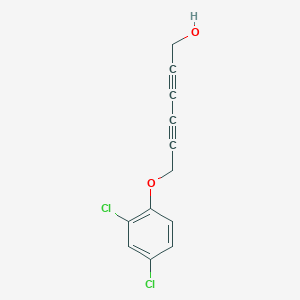
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylthio group. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- typically involves multi-step synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including as an antifungal agent and in cancer treatment.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent polymers and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it can inhibit the enzyme aromatase, which is involved in estrogen biosynthesis, making it a potential anticancer agent. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Voriconazole: Another antifungal agent with a triazole ring. What sets 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- apart is its unique combination of substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
57295-56-4 |
|---|---|
Fórmula molecular |
C10H10ClN3S |
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-14-10(15-2)12-9(13-14)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Clave InChI |
MCLIGBRGMPZLAW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)





![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)
